molecular formula C18H14ClF2N5O4S B14922360 5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B14922360
M. Wt: 469.9 g/mol
InChI Key: HKNOQYDLDNZSHY-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Functionalization: Introduction of the chloro(difluoro)methyl group and the methoxy-4-[(4-nitrobenzyl)oxy]phenyl group through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro(difluoro)methyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Amines: Formed from reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: The compound can be a lead molecule for the development of new drugs targeting specific biological pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl Ether Derivatives: Compounds with similar benzyl ether groups but different core structures.

Uniqueness

The unique combination of the chloro(difluoro)methyl group, the methoxy-4-[(4-nitrobenzyl)oxy]phenyl group, and the triazole ring in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H14ClF2N5O4S

Molecular Weight

469.9 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-4-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H14ClF2N5O4S/c1-29-15-8-12(9-22-25-16(18(19,20)21)23-24-17(25)31)4-7-14(15)30-10-11-2-5-13(6-3-11)26(27)28/h2-9H,10H2,1H3,(H,24,31)/b22-9+

InChI Key

HKNOQYDLDNZSHY-LSFURLLWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.